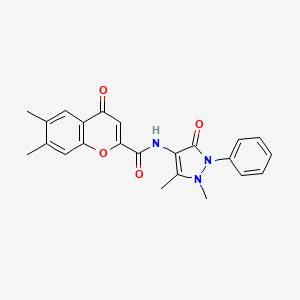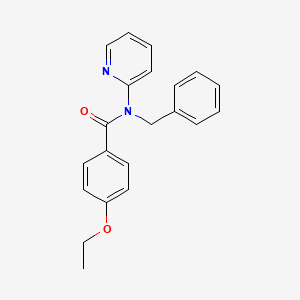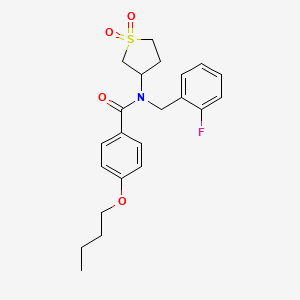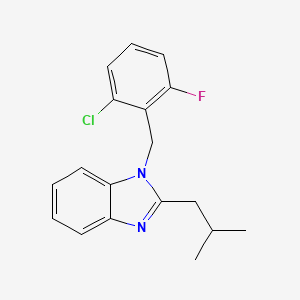![molecular formula C18H18N4O3S B11401395 2-({4-Hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11401395.png)
2-({4-Hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Material: 4-Hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidine.
Reaction Conditions: Thiolation using thiourea or similar reagents under basic conditions.
Product: 4-Hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-yl sulfide.
Acetamide Formation
Starting Material: 4-Hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-yl sulfide.
Reaction Conditions: Acylation with 4-methoxyphenylacetyl chloride in the presence of a base.
Product: 2-({4-Hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-Hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions
-
Formation of Pyrido[2,3-D]pyrimidine Core
Starting Materials: 2,4-diaminopyrimidine and 3,5-dimethyl-4-hydroxybenzaldehyde.
Reaction Conditions: Condensation reaction under acidic conditions, followed by cyclization.
Product: 4-Hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidine.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Hydrogen peroxide, potassium permanganate.
Conditions: Mild to moderate temperatures.
Products: Oxidized derivatives, potentially altering the sulfanyl group to sulfoxide or sulfone.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Low temperatures, inert atmosphere.
Products: Reduced forms, possibly affecting the acetamide or pyrimidine ring.
-
Substitution
Reagents: Halogenating agents, nucleophiles.
Conditions: Varies depending on the substituent.
Products: Substituted derivatives, such as halogenated or alkylated compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-({4-Hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide has shown promise in various assays. It may exhibit antimicrobial, antiviral, or anticancer properties due to its structural similarity to known bioactive compounds.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development, particularly in oncology and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({4-Hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s sulfanyl and acetamide groups are likely critical for binding to these targets, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidine: Shares the core structure but lacks the sulfanyl and acetamide groups.
N-(4-Methoxyphenyl)acetamide: Contains the acetamide group but lacks the pyrido[2,3-D]pyrimidine core.
2-Mercapto-4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidine: Similar structure but without the methoxyphenyl group.
Uniqueness
2-({4-Hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H18N4O3S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[(5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H18N4O3S/c1-10-8-11(2)19-16-15(10)17(24)22-18(21-16)26-9-14(23)20-12-4-6-13(25-3)7-5-12/h4-8H,9H2,1-3H3,(H,20,23)(H,19,21,22,24) |
InChI Key |
VZBHHDDRTQRPAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11401329.png)
![6-benzyl-3-(4-fluorophenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11401332.png)
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11401335.png)
![5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11401346.png)


![3-(4-methylphenyl)-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11401359.png)
![1'-ethyl-2-(3-methoxypropyl)-6,7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11401377.png)
![6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-chlorobenzoate](/img/structure/B11401382.png)
![2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B11401383.png)
![2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11401396.png)
![Isobutyl 2-({[5-chloro-2-(ethylthio)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11401401.png)
